2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS No.:
Cat. No.: VC18802889
Molecular Formula: C11H14BBrClNO2
Molecular Weight: 318.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BBrClNO2 |
|---|---|
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | 2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |
| Standard InChI Key | DSPYAQCVBIQRGD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the class of pyridine boronic esters, characterized by a six-membered aromatic ring substituted with halogen atoms and a pinacol boronate group. The molecular formula is C₁₁H₁₄BBrClNO₂, with a molecular weight of 318.40 g/mol. Key structural features include:
-
Bromine at position 2 of the pyridine ring.
-
Chlorine at position 5.
-
A dioxaborolane moiety at position 4, providing stability and reactivity in cross-coupling reactions.
The compound’s canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br, reflecting its stereoelectronic configuration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BBrClNO₂ |
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | 2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| InChI Key | DSPYAQCVBIQRGD-UHFFFAOYSA-N |
| PubChem CID | 164890978 |
Synthesis and Preparation Methods
The synthesis of this compound typically involves Miyaura borylation, a palladium-catalyzed reaction that introduces the boronate group to halogenated pyridine precursors. A standard protocol includes:
-
Substrate Preparation: 2-Bromo-5-chloro-4-iodopyridine is reacted with bis(pinacolato)diboron (B₂Pin₂).
-
Catalytic System: Pd(dppf)Cl₂ catalyst with potassium acetate (KOAc) in anhydrous 1,4-dioxane at 80–100°C under inert atmosphere.
-
Purification: Silica gel chromatography with hexane/ethyl acetate gradients yields the product in >95% purity.
Key Considerations:
-
Moisture Sensitivity: The boronate ester is prone to hydrolysis, necessitating Schlenk-line techniques for moisture-sensitive steps.
-
Scalability: Industrial production employs continuous flow reactors to enhance yield and reproducibility.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s boronate group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. The bromine at C2 exhibits higher reactivity than the chlorine at C5, allowing selective functionalization. For example, coupling with phenylboronic acid yields 2-phenyl-5-chloro-4-Bpin-pyridine with 85% efficiency.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates SNAr reactions. Morpholine substitutes the chlorine at C5 under mild conditions (DMF, 80°C), while the bromine remains intact due to steric hindrance from the boronate group.
Table 2: Representative Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, THF, 80°C | Biaryl derivatives | 70–85% |
| SNAr | Morpholine, DMF, 80°C | 5-Morpholinopyridine boronate | 72% |
| Protodeboronation | H₂O, Cs₂CO₃, RT | Deborylated pyridine | <5% |
Comparison with Structural Analogues
Table 3: Structural and Reactivity Comparison
| Compound | Molecular Formula | Halogen Positions | Reactivity in Suzuki Coupling |
|---|---|---|---|
| 2-Bromo-5-Bpin-pyridine | C₁₁H₁₄BBrNO₂ | 2-Br, 4-Bpin | High (90%) |
| 5-Chloro-4-Bpin-pyridine | C₁₁H₁₄BClNO₂ | 5-Cl, 4-Bpin | Moderate (60%) |
| Target Compound | C₁₁H₁₄BBrClNO₂ | 2-Br, 5-Cl, 4-Bpin | Selective (C2: 85%) |
Key Insight: The bromine at C2 dominates reactivity, while the chlorine at C5 offers steric and electronic modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume